molecular formula C12H11NO4 B1615419 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 224181-99-1

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B1615419
CAS No.: 224181-99-1
M. Wt: 233.22 g/mol
InChI Key: UQYUQBXSSTZMPY-UHFFFAOYSA-N
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Description

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a synthetic organic compound that belongs to the indene family This compound is characterized by its unique structure, which includes an indene core with an acetamido group at the 6-position, an oxo group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzylidene compound, under acidic or basic conditions.

    Introduction of the Oxo Group: The oxo group at the 1-position can be introduced through an oxidation reaction using reagents such as potassium permanganate or chromium trioxide.

    Acetamidation: The acetamido group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, reduction can yield alcohols, and substitution can yield a variety of functionalized derivatives.

Scientific Research Applications

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid function.

Comparison with Similar Compounds

6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: This compound has a similar indene core but with a nitrile group instead of a carboxylic acid group.

    2,3-Dihydro-1-oxo-1H-indene-4-methanol: This compound has a hydroxyl group at the 4-position instead of a carboxylic acid group.

    6-Amino-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid: This compound has an amino group at the 6-position instead of an acetamido group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-acetamido-1-oxo-2,3-dihydroindene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6(14)13-7-4-9-8(2-3-11(9)15)10(5-7)12(16)17/h4-5H,2-3H2,1H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYUQBXSSTZMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCC2=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348761
Record name 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224181-99-1
Record name 6-Acetamido-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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